molecular formula C9H10N2 B2763464 2,6-Dimethylimidazo[1,2-a]pyridine CAS No. 102308-96-3

2,6-Dimethylimidazo[1,2-a]pyridine

Cat. No.: B2763464
CAS No.: 102308-96-3
M. Wt: 146.193
InChI Key: BIDSWBVPZVMUTI-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It is known for its significant applications in medicinal chemistry and material science due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

2,6-Dimethylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS) .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

This compound exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit the PS enzyme in Mycobacterium tuberculosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine can be achieved through various methods, including:

    Condensation Reactions: This involves the condensation of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

    Oxidative Coupling: This method involves the coupling of 2-aminopyridine with methyl-substituted imidazole derivatives in the presence of oxidizing agents.

    Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate isolation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials such as 2-aminopyridine and methyl-substituted aldehydes or ketones. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form corresponding reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as this compound N-oxide.

    Reduction: Reduced derivatives such as this compound hydride.

    Substitution: Substituted derivatives with various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2,6-Dimethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2,6-Dimethylimidazo[1,2-a]pyridine can be compared with other similar compounds such as:

    2,7-Dimethylimidazo[1,2-a]pyridine: This compound has similar structural properties but differs in the position of the methyl groups.

    2,6-Dimethylimidazo[1,2-a]pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting electronic and steric effects

Properties

IUPAC Name

2,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-10-8(2)6-11(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDSWBVPZVMUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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